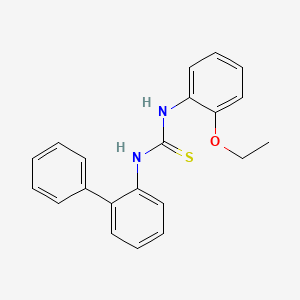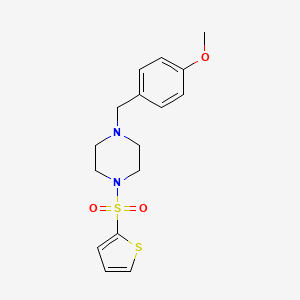![molecular formula C20H18ClNO5S B4283356 N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4283356.png)
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide, also known as CPDS, is a chemical compound that has been widely used in scientific research. CPDS is a sulfonamide derivative that has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. In addition, this compound has been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In animal models of inflammation, this compound has been shown to reduce the production of inflammatory cytokines and improve tissue damage. In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce amyloid beta deposition.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, it is important to use appropriate safety precautions when handling this compound in the lab and to consider alternative delivery methods for in vivo studies.
Orientations Futures
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide. One area of research is to further elucidate the mechanism of action of this compound in various diseases. This could involve identifying specific targets of this compound and investigating its effects on downstream signaling pathways. Another area of research is to optimize the delivery of this compound in vivo to improve its bioavailability and reduce potential toxicity. This could involve the development of novel drug delivery systems, such as nanoparticles or liposomes. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been studied extensively for its potential therapeutic effects in various diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-25-19-12-11-18(13-20(19)26-2)28(23,24)22-15-5-9-17(10-6-15)27-16-7-3-14(21)4-8-16/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLPCYMNMLHBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![3-[4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4283315.png)
![methyl 2-({2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283318.png)
![methyl 2-{[2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283331.png)
![methyl 2-[(2-cyano-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283336.png)
![4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283349.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283364.png)
![N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4283370.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4283373.png)
![N-benzyl-4-({[(1-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4283375.png)
![methyl 2-({3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283379.png)
